molecular formula C20H19NO2 B11639184 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine

3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine

Katalognummer: B11639184
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: RXRPCXBRWGXORZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine is an organic compound characterized by a furan ring attached to a diphenyl-substituted oxazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine typically involves the reaction of furan-2-carbaldehyde with diphenylamine and an appropriate oxazolidine precursor. One common method includes:

    Condensation Reaction: Furan-2-carbaldehyde is reacted with diphenylamine in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with an oxazolidine precursor under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The furan ring in 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine can undergo oxidation reactions, typically forming furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the oxazolidine ring can lead to the formation of amino alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino alcohols.

    Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential ligand for receptor binding studies. Its structural features make it a candidate for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Wirkmechanismus

The mechanism of action of 3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the oxazolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-thiazolidine: Similar structure but with a sulfur atom replacing the oxygen in the oxazolidine ring.

    3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-imidazolidine: Similar structure but with a nitrogen atom replacing the oxygen in the oxazolidine ring.

Uniqueness

3-(Furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine is unique due to the presence of the oxazolidine ring, which imparts specific chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Eigenschaften

Molekularformel

C20H19NO2

Molekulargewicht

305.4 g/mol

IUPAC-Name

3-(furan-2-ylmethyl)-2,5-diphenyl-1,3-oxazolidine

InChI

InChI=1S/C20H19NO2/c1-3-8-16(9-4-1)19-15-21(14-18-12-7-13-22-18)20(23-19)17-10-5-2-6-11-17/h1-13,19-20H,14-15H2

InChI-Schlüssel

RXRPCXBRWGXORZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.